Cas no 760945-64-0 ((4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine)

(4R)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral amine derivative of dihydrobenzopyran, featuring a stereochemically defined (R)-configuration at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its rigid benzopyran scaffold and amine functionality. The 7,8-dimethyl substitution enhances steric and electronic properties, influencing reactivity and selectivity in downstream transformations. Its enantiomeric purity makes it suitable for asymmetric synthesis and chiral resolution studies. The structural features of this compound may also be leveraged in medicinal chemistry for targeting specific biological pathways. Handling requires standard precautions for amine-containing compounds under inert conditions to prevent degradation.
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine structure
760945-64-0 structure
商品名:(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS番号:760945-64-0
MF:C11H15NO
メガワット:177.242902994156
CID:5575762
PubChem ID:42220758

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine 化学的及び物理的性質

名前と識別子

    • EN300-1666677
    • AKOS014313873
    • (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
    • 760945-64-0
    • (R)-7,8-DIMETHYLCHROMAN-4-AMINE
    • CS-0305919
    • Y12523
    • 2H-1-Benzopyran-4-amine, 3,4-dihydro-7,8-dimethyl-, (4R)-
    • インチ: 1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1
    • InChIKey: XQXVQTSILZCMDL-SNVBAGLBSA-N
    • ほほえんだ: O1CC[C@H](C2C=CC(C)=C(C)C1=2)N

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.058±0.06 g/cm3(Predicted)
  • ふってん: 277.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.00±0.20(Predicted)

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1666677-10.0g
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
10g
$9550.0 2023-06-04
Enamine
EN300-1666677-250mg
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
250mg
$2044.0 2023-09-21
Enamine
EN300-1666677-500mg
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
500mg
$2132.0 2023-09-21
Enamine
EN300-1666677-10000mg
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
10000mg
$9550.0 2023-09-21
Enamine
EN300-1666677-1000mg
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
1000mg
$2221.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376589-25mg
(R)-7,8-Dimethylchroman-4-amine
760945-64-0 95%
25mg
¥23708.00 2024-07-28
Enamine
EN300-1666677-0.05g
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
0.05g
$1866.0 2023-06-04
Enamine
EN300-1666677-5.0g
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
5g
$6441.0 2023-06-04
Enamine
EN300-1666677-0.1g
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
0.1g
$1955.0 2023-06-04
Enamine
EN300-1666677-50mg
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
760945-64-0
50mg
$1866.0 2023-09-21

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine 関連文献

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(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amineに関する追加情報

Introduction to (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS No. 760945-64-0)

(4R-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine) is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 760945-64-0, belongs to the benzopyran class of molecules, which are well-known for their diverse biological activities and potential therapeutic applications.

The benzopyran scaffold is a common motif in natural products and pharmacologically active agents, exhibiting a wide range of biological functions including anti-inflammatory, antioxidant, and anticancer properties. The specific configuration of the (4R)-isomer of this compound suggests a high degree of stereochemical precision, which is often critical for achieving optimal biological activity. The presence of methyl groups at the 7 and 8 positions enhances the structural complexity and may contribute to unique interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. Studies have indicated that (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine may interact with various enzymes and receptors, making it a promising candidate for drug development. For instance, its structural features suggest potential binding affinity to enzymes involved in metabolic pathways relevant to neurodegenerative diseases.

In the realm of drug discovery, the synthesis of enantiomerically pure compounds like this one is of paramount importance. The stereochemistry at the 4-position plays a crucial role in determining the biological efficacy and pharmacokinetic properties of the molecule. Current methodologies in asymmetric synthesis have allowed for the efficient preparation of this compound in high enantiomeric purity, facilitating further preclinical studies.

The benzopyran core is also known for its ability to undergo various chemical transformations, making it a versatile building block for medicinal chemists. Functionalization at different positions on the ring system can lead to novel derivatives with enhanced biological activity. Researchers are exploring strategies to modify this compound to improve its solubility, bioavailability, and target specificity.

One particularly intriguing aspect of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is its potential role in modulating neurological pathways. Preliminary studies have suggested that it may influence neurotransmitter release and receptor activity, which could make it valuable in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These findings are supported by experimental data demonstrating its ability to cross the blood-brain barrier and exert effects within neural tissues.

The development of new therapeutic agents requires a thorough understanding of their interactions with biological systems. High-throughput screening technologies have been employed to identify potential lead compounds like this one based on their ability to modulate specific biological pathways. The results from these screens have highlighted the promise of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine as a candidate for further investigation.

In conclusion, (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other diseases make it an attractive target for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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